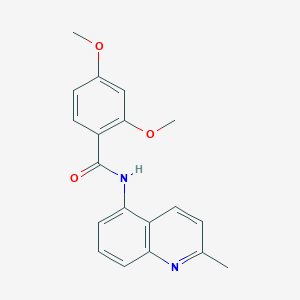![molecular formula C19H26N4O5 B5338899 4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5338899.png)
4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone, also known as DPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazinone derivative that exhibits a unique set of biochemical and physiological effects, making it an attractive candidate for a wide range of research applications.
Mechanism of Action
4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone exerts its effects through a variety of mechanisms, including the inhibition of protein aggregation, the modulation of neurotransmitter release, and the regulation of gene expression. One of the key mechanisms of action of this compound is its ability to bind to and stabilize the structure of proteins, which can prevent them from aggregating and forming toxic clumps.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of protein aggregation, and the regulation of gene expression. These effects are thought to be mediated through the interaction of this compound with various cellular targets, including proteins, enzymes, and receptors.
Advantages and Limitations for Lab Experiments
4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone has several advantages as a research tool, including its ability to selectively target specific cellular pathways and its low toxicity. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on 4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone, including the development of more efficient synthesis methods, the identification of new cellular targets for the compound, and the evaluation of its potential as a therapeutic agent for a range of diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of this compound and to determine its safety and efficacy in clinical trials.
Synthesis Methods
4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone can be synthesized using a variety of methods, including chemical synthesis and enzymatic reactions. One common method involves the reaction of 2,3-dimethoxybenzylamine with ethyl acetoacetate in the presence of piperazine and acetic acid. This reaction produces the intermediate compound, which can be further reacted with piperazine and 1,4-dioxane to yield the final product.
Scientific Research Applications
4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone has been used in a wide range of scientific research applications, including studies on neurodegenerative diseases, cancer, and infectious diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of the disease.
Properties
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]-3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-27-15-5-3-4-13(18(15)28-2)11-22-8-7-21-19(26)14(22)10-17(25)23-9-6-20-16(24)12-23/h3-5,14H,6-12H2,1-2H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDDPSWVXOSYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)
![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5338900.png)
![{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B5338917.png)
![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
